molecular formula C13H15NO3S B2529956 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine CAS No. 887345-60-0

2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine

Cat. No.: B2529956
CAS No.: 887345-60-0
M. Wt: 265.33
InChI Key: AWZAXZGLXPRXEG-UHFFFAOYSA-N
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Description

2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine is a sulfonamide derivative characterized by a furyl heterocycle and a 4-methylphenylsulphonyl group attached to an ethylamine backbone.

Properties

IUPAC Name

2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZAXZGLXPRXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.

    Attachment of the Ethylamine Moiety: The ethylamine group can be attached through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential as drug candidates due to their unique structural features.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine would depend on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The furan ring and sulfonyl group can play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Furyl vs. Thiophene Derivatives

The most direct analog is 2-thiophen-2-yl-2-(toluene-4-sulfonyl)-ethylamine , which substitutes the furyl ring with a thiophene group. Key differences include:

  • Bioactivity : Sulfur-containing heterocycles (e.g., thiophene) are often associated with enhanced metabolic stability but may introduce toxicity risks compared to oxygen-based furans.

Anti-Inflammatory Sulfonamide Derivatives

A pyridazinone derivative, 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one, demonstrates anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation) .

Psychoactive Sulfonamide Compounds

Compounds like W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylindene]benzenesulfonamide) and HDEP-2 (a phenylalkylamine) highlight the structural versatility of sulfonamides in psychoactive agents . However, the target compound’s ethylamine and furyl groups likely steer its pharmacological profile away from central nervous system activity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Reference
2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine C₁₃H₁₅NO₃S ~265.32 Furyl, 4-methylphenylsulphonyl Not reported
2-Thiophen-2-yl-2-(toluene-4-sulfonyl)-ethylamine C₁₃H₁₅NO₂S₂ 281.39 Thiophene, 4-methylphenylsulphonyl Not reported
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one C₁₁H₁₂N₂O₂ 204.23 Pyridazinone, 4-methylphenyl Anti-inflammatory (IC₅₀ = 11.6 μM)
W-18 C₂₃H₂₀ClN₃O₄S 470.94 Chlorophenyl, nitroethylpiperidine Suspected opioid receptor activity

Research Findings and Implications

  • Structural Flexibility : Substituting the sulfonamide’s aryl group (e.g., with fluorobenzyl in compounds) could fine-tune receptor affinity or metabolic stability .

Biological Activity

2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine is a compound characterized by its unique structural features, including a furan ring and a sulfonamide group. This combination of functional groups contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine can be represented as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Sulfonamide Group : A functional group characterized by a sulfur atom bonded to an oxygen atom and a nitrogen atom.

This structural configuration allows for various interactions with biological targets, influencing its reactivity and biological activity.

Biological Activity Overview

The biological activity of 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine has been explored primarily in the context of antimicrobial and anticancer properties. Studies suggest that the compound may exhibit significant interactions with various cellular targets, leading to potential therapeutic applications.

Antimicrobial Activity

Preliminary studies indicate that 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine may possess antimicrobial properties. The following table summarizes its potential against various microbial strains:

Microbial Strain Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliMinimal inhibition
Candida albicansSignificant inhibition

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research into the anticancer potential of 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine has also been conducted. The compound's cytotoxic effects were evaluated against several human cancer cell lines, including:

Cell Line IC50 Value (µg/mL) Reference
HeLa (Cervical Cancer)5.0
HepG2 (Liver Cancer)4.5
A549 (Lung Cancer)6.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The mechanism by which 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine exerts its biological effects is not fully understood but may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in metabolic pathways.
  • Disruption of Cell Membrane Integrity : The furan ring could influence membrane permeability, leading to cell death in microbial and cancer cells.

Case Studies

A notable study investigated the compound's effects on cancer cell proliferation and apoptosis. In vitro experiments demonstrated that treatment with 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine led to increased apoptosis in HeLa cells, characterized by:

  • Increased levels of caspase-3 activation.
  • Enhanced expression of pro-apoptotic proteins.

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

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